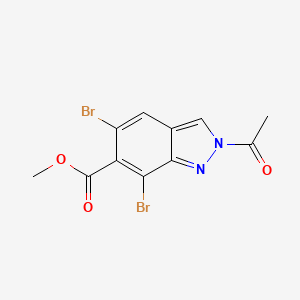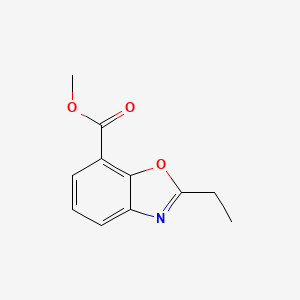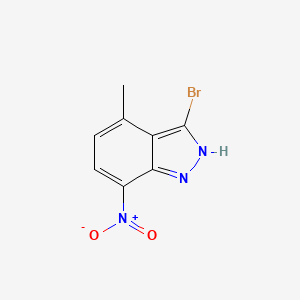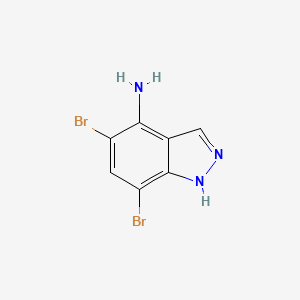
Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate
Overview
Description
Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate, also known as EDMN, is an organic compound with a variety of applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol. EDMN has been found to act as a catalyst in many chemical reactions, and is also used as a reagent in biochemical and physiological studies. In
Scientific Research Applications
Copper(II) Nitrobenzoate Complexes
Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate is related to copper(II) nitrobenzoate complexes. These complexes, involving saturated diheterocyclic bases like 2,6-dimethylmorpholine, exhibit antiferromagnetic properties. They are characterized using physico-chemical and spectroscopic methods, with implications for magnetic susceptibility and electron paramagnetic resonance (EPR) studies (Manhas, Kalia, & Sardana, 2006).
Functionalization for Synthetic Chemistry
This compound is involved in the synthesis of substituted benzoates. For example, the functionalization of 6-nitrobenzo[1,3]dioxole with carbonyl compounds using specific methodologies demonstrates its utility in creating diverse molecular structures (Amiri-Attou, Terme, & Vanelle, 2005).
Synthesis and Structural Analysis
This compound is also involved in the synthesis of complex molecules like bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide. Such compounds are analyzed using IR, NMR spectroscopy, and X-ray structure determination, revealing insights into their molecular architecture (Rimaz et al., 2009).
Nonlinear Optical Properties
The compound's derivatives are researched for their nonlinear optical properties. For instance, studies on hydrazone derivatives doped into PMMA reveal their potential in photonic applications due to significant third-order nonlinearity (Nair et al., 2022).
Electrophilic Substitution Reactions
Research on electrophilic substitution reactions, such as the Claisen condensation involving ethyl p-nitrobenzoate, highlights the reactivity of this compound in various chemical processes (Ashby & Park, 1983).
Synthesis of Novel Organic Compounds
This compound is part of the synthesis of novel organic compounds with potential anti-inflammatory and analgesic properties. Its derivatives, through various chemical reactions, lead to the development of new medicinal agents (Fakhr et al., 2009).
Molecular Characterization
In molecular characterization studies, derivatives of this compound are analyzed using various spectroscopic and analytical techniques, providing insights into their structural and electronic properties (Sathyanarayana & Poojary, 2021).
Anticonvulsant Development
The compound is used in the development of anticonvulsants. For instance, its derivatives have shown promising results in preclinical studies for seizure control, emphasizing its potential in pharmaceutical applications (Sych et al., 2018).
Quality Control in Pharmaceuticals
Quality control in pharmaceuticals involves the detection and characterization of impurities in compounds like ethyl 2-[[2′-cyanobiphenyl-4-yl] methyl] amino]-3-nitrobenzoate, an intermediate in drug synthesis. Advanced analytical methods like LC-MS^n are employed for this purpose (Yao Jun-hua, 2007).
Heterocyclic Synthesis
The compound plays a role in heterocyclic synthesis, contributing to the creation of diverse molecular structures with potential pharmaceutical applications. This involves various chemical processes and synthesis techniques (Ames & Ribeiro, 1976).
properties
IUPAC Name |
ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-4-21-15(18)13-7-12(17(19)20)5-6-14(13)16-8-10(2)22-11(3)9-16/h5-7,10-11H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEYCTIXSCBCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC(OC(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B1405561.png)




![N-{[(1-Methyl-1H-indazol-7-yl)-amino]carbonothioyl}benzamide](/img/structure/B1405572.png)
![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)
![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)


